4-chloro-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)benzamide
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Overview
Description
4-chloro-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)benzamide is a synthetic organic compound It is characterized by the presence of a benzamide core substituted with a 4-chloro group, a 4-methylphenyl group, and a 1,1-dioxido-2,3-dihydro-3-thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-chlorobenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the 4-Methylphenyl Group:
Formation of the 1,1-Dioxido-2,3-dihydro-3-thienyl Group: The final step involves the formation of the 1,1-dioxido-2,3-dihydro-3-thienyl group through a cyclization reaction, followed by oxidation to introduce the dioxido functionality.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and methylphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents for substitution reactions include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4-chloro-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies of enzyme inhibition or as a ligand in receptor binding studies.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)benzamide depends on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. If used as a receptor ligand, it may bind to the receptor, triggering a cellular response.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(2,3-dihydro-3-thienyl)-N-(4-methylphenyl)benzamide: Lacks the dioxido functionality.
4-chloro-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-phenylbenzamide: Lacks the 4-methyl group on the phenyl ring.
4-chloro-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methoxyphenyl)benzamide: Contains a methoxy group instead of a methyl group.
Uniqueness
4-chloro-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)benzamide is unique due to the presence of both the 1,1-dioxido-2,3-dihydro-3-thienyl group and the 4-methylphenyl group. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-chloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3S/c1-13-2-8-16(9-3-13)20(17-10-11-24(22,23)12-17)18(21)14-4-6-15(19)7-5-14/h2-11,17H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHHBYLXICDSOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
301676-12-0 |
Source
|
Record name | 4-CHLORO-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIENYL)-N-(4-METHYLPHENYL)BENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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